5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one
Overview
Description
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, functionalized enaminones related to this compound have been used to create indazole derivatives, which have potential applications in medicinal chemistry (Ashry, Awad, & Bdeewy, 2019). Additionally, the compound has been involved in the synthesis of tetrahydroisoquinolines, exhibiting anticancer activity and antioxidant properties (Sayed et al., 2021).
Experimental and Theoretical Properties
A comprehensive exploration of the experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of the compound , has been conducted. This includes studies using various spectroscopic methods and molecular docking, indicating the compound's potential in different scientific fields (Fatima et al., 2021).
Crystal Structure Analysis
Several studies have focused on the crystal structure of derivatives of this compound. These analyses offer valuable insights into the molecular configuration and potential applications of these compounds in areas like materials science and drug design (Kant et al., 2014).
Role in Corrosion Inhibition
Research has also highlighted the use of derivatives of this compound as corrosion inhibitors, demonstrating their effectiveness in protecting metals like mild steel in acidic environments. This application is crucial in industrial settings to enhance the longevity and durability of metal components (Verma, Quraishi, & Singh, 2015).
Properties
IUPAC Name |
5,5-dimethyl-3-(4-nitroanilino)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2)8-11(7-13(17)9-14)15-10-3-5-12(6-4-10)16(18)19/h3-7,15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMXBXKBGPOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200632 | |
Record name | 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24706-49-8 | |
Record name | 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24706-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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